molecular formula C15H19F2N3 B11740345 [(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

[(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11740345
M. Wt: 279.33 g/mol
InChI Key: RMSZKPRXBANUSF-UHFFFAOYSA-N
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Description

[(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of fluorinated aromatic and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of [(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H19F2N3/c1-3-7-20-10-13(11(2)19-20)9-18-8-12-5-4-6-14(16)15(12)17/h4-6,10,18H,3,7-9H2,1-2H3

InChI Key

RMSZKPRXBANUSF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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